1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHR 282 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for mediating the toxic effects of environmental pollutants, but it also plays a role in maintaining cellular homeostasis and regulating immune responses .
Preparation Methods
The synthesis of AHR 282 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography .
Chemical Reactions Analysis
AHR 282 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AHR 282 has numerous applications in scientific research. In chemistry, it is used as a model compound to study the interactions with the aryl hydrocarbon receptor. In biology, it helps in understanding the receptor’s role in cellular processes such as differentiation and proliferation. In medicine, AHR 282 is investigated for its potential therapeutic effects in diseases like cancer and autoimmune disorders. Industrial applications include its use in developing new drugs and environmental monitoring .
Mechanism of Action
The mechanism of action of AHR 282 involves binding to the aryl hydrocarbon receptor, leading to its activation. Upon activation, the receptor translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various cellular processes such as detoxification, immune response, and cell cycle regulation .
Comparison with Similar Compounds
AHR 282 is compared with other aryl hydrocarbon receptor ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and indirubin. While all these compounds interact with the aryl hydrocarbon receptor, AHR 282 exhibits unique binding properties and effects on gene expression. For instance, indirubin and AHR 282 can fit within the same binding pocket in the receptor but show different modes of binding and biological effects .
Properties
CAS No. |
102584-61-2 |
---|---|
Molecular Formula |
C26H34BrNO2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1-benzyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C26H34NO2.BrH/c1-27(19-21-11-5-2-6-12-21)18-17-24(20-27)29-26(28)25(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-3,5-8,11-14,23-25H,4,9-10,15-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
JICIXIVHIBWVKF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.